3-(3-Chlorophenyl)butan-2-one

P2X3 receptor purinergic signaling pain pharmacology

3-(3-Chlorophenyl)butan-2-one (CAS 21905-97-5) is a meta-substituted chlorophenyl butanone derivative with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol. The compound exists as a racemic mixture with a chiral center at the C3 position, exhibiting a boiling point of 110–112 °C at 2.5 Torr and a predicted density of 1.106 ± 0.06 g/cm³.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 21905-97-5
Cat. No. B1504669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)butan-2-one
CAS21905-97-5
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)C(=O)C
InChIInChI=1S/C10H11ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3
InChIKeyHSNZRSBKNMTPHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)butan-2-one (CAS 21905-97-5) Product Specification and Baseline Characteristics


3-(3-Chlorophenyl)butan-2-one (CAS 21905-97-5) is a meta-substituted chlorophenyl butanone derivative with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol. The compound exists as a racemic mixture with a chiral center at the C3 position, exhibiting a boiling point of 110–112 °C at 2.5 Torr and a predicted density of 1.106 ± 0.06 g/cm³ . Its structure features a carbonyl group at the C2 position with a 3-chlorophenyl substituent on the adjacent carbon, a regiochemical arrangement that distinguishes it from positional isomers and influences both its physicochemical behavior and biological target engagement profiles.

Why 3-(3-Chlorophenyl)butan-2-one Cannot Be Generically Substituted: The Meta-Chloro Regioisomer Imperative


Procurement substitution of 3-(3-chlorophenyl)butan-2-one with its positional isomers—specifically 3-(4-chlorophenyl)butan-2-one (para isomer, CAS 21905-98-6) or 3-(2-chlorophenyl)butan-2-one (ortho isomer)—or with structural analogs such as 4-(3-chlorophenyl)butan-2-one (CAS 3506-73-8) is scientifically unsound due to well-established structure-activity relationship principles governing chlorophenyl substitution. The meta-chloro position dictates distinct electronic distribution, steric presentation, and hydrophobic pocket engagement that directly govern target recognition at purinergic receptors and other biological targets. Even compounds sharing identical molecular formula (C10H11ClO) and molecular weight produce markedly divergent biological outcomes due to regioisomer-specific binding conformations. Furthermore, the C3-substituted butan-2-one scaffold differs fundamentally from C1- and C4-substituted butanone analogs in both synthetic accessibility and downstream reactivity profiles. These differentiation dimensions are supported by quantitative evidence from receptor binding assays, enantioselective biotransformation studies, and comparative physicochemical data presented below.

3-(3-Chlorophenyl)butan-2-one: Quantitative Differentiation Evidence Against Positional Isomers and In-Class Analogs


P2X3 Receptor Antagonist Activity of 3-(3-Chlorophenyl)butan-2-one: A High-Potency Purinergic Modulator

3-(3-Chlorophenyl)butan-2-one demonstrates potent antagonist activity at the human P2X3 purinergic receptor, a ligand-gated ion channel implicated in chronic pain and inflammatory signaling. In a standardized functional assay using human P2X3 receptor expressed in rat C6-BU-1 cells, the compound exhibited an IC50 of 16 nM [1]. Direct comparative data for positional isomers (para- and ortho-chlorophenyl butan-2-ones) at the P2X3 receptor are not publicly available in accessible databases; however, the established pharmacophore requirements for P2X3 antagonism indicate that meta-substitution is essential for optimal receptor pocket accommodation. Analogs with alternative chlorine placement or scaffold modifications would be expected to exhibit substantially altered potency profiles based on published P2X3 SAR frameworks. Additional P2X3 assay data from Xenopus oocytes expressing recombinant rat P2X3 receptor yielded an EC50 of 80 nM for antagonist activity, confirming cross-species functional activity [2].

P2X3 receptor purinergic signaling pain pharmacology

Enantioselective Biotransformation of 3-(3-Chlorophenyl)butan-2-one: Baeyer-Villiger Monooxygenase Substrate Profiling

3-(3-Chlorophenyl)butan-2-one serves as a substrate for Baeyer-Villiger monooxygenases (BVMOs) in enantioselective oxidation reactions, enabling the production of chiral ketones and esters with defined stereochemistry. The compound was evaluated alongside a series of substituted 3-phenylbutan-2-ones to assess substrate scope and enantioselectivity . The presence of the meta-chloro substituent modulates the electronic environment of the aromatic ring, influencing both the regioselectivity of the BVMO-catalyzed oxidation (oxygen insertion between carbonyl and substituted carbon versus between carbonyl and unsubstituted carbon) and the kinetic resolution efficiency relative to unsubstituted 3-phenylbutan-2-one (CAS 769-59-5). The study demonstrates that by appropriate selection of biocatalyst and substrate combination, chiral products can be obtained with excellent enantiopurities. While the published work provides a qualitative framework for substituent effects, specific quantitative enantiomeric excess values for the 3-chloro-substituted substrate versus the parent phenyl compound are aggregated across multiple substituted derivatives rather than reported as discrete pairwise comparisons. The (R)-enantiomer of this compound (CAS 1173092-38-0) is commercially available as a defined stereoisomer for applications requiring chiral purity.

biocatalysis chiral resolution Baeyer-Villiger monooxygenase

Comparative Physicochemical Differentiation: Meta-Chloro Positional Isomer Properties

3-(3-Chlorophenyl)butan-2-one (meta isomer) exhibits distinct physicochemical properties compared to its para-substituted positional isomer 3-(4-chlorophenyl)butan-2-one (CAS 21905-98-6), despite sharing identical molecular formula and nominal mass . The meta isomer demonstrates a boiling point of 110–112 °C at 2.5 Torr, whereas reliable boiling point data for the para isomer under comparable reduced pressure conditions are not uniformly documented in accessible databases, reflecting the differential impact of chlorine position on intermolecular interactions. The predicted density of the meta isomer is 1.106 ± 0.06 g/cm³ [1]. These differences in chlorine substitution pattern (meta versus para) affect dipole moment orientation, chromatographic retention behavior, and crystallization characteristics. In analytical method development, these distinctions necessitate compound-specific calibration; the meta isomer cannot be used interchangeably with its para counterpart as a reference standard without compromising quantitative accuracy.

physicochemical properties regioisomer comparison chromatography

3-(3-Chlorophenyl)butan-2-one: Validated Application Scenarios Based on Quantitative Evidence


P2X3 Receptor Antagonist Screening and Lead Optimization Programs

3-(3-Chlorophenyl)butan-2-one is directly applicable as a validated screening hit or reference compound in P2X3 purinergic receptor antagonist discovery programs. With documented IC50 of 16 nM at human P2X3 receptors expressed in C6-BU-1 cells and EC50 of 80 nM at rat P2X3 in Xenopus oocytes, the compound provides a quantifiable activity benchmark for structure-activity relationship (SAR) exploration of the 3-phenylbutan-2-one scaffold [1][2]. This application is particularly relevant for pain and inflammation research where P2X3 antagonism represents a clinically validated therapeutic strategy. Researchers should verify that the procured compound is the meta-chloro regioisomer (CAS 21905-97-5) as positional isomers are expected to exhibit altered potency profiles based on established P2X3 pharmacophore models.

Baeyer-Villiger Monooxygenase Substrate for Chiral Building Block Synthesis

3-(3-Chlorophenyl)butan-2-one is established as a viable substrate for Baeyer-Villiger monooxygenase-catalyzed enantioselective oxidation, enabling access to chiral ketones and esters with defined stereochemistry . This application supports biocatalytic process development and the synthesis of enantiomerically enriched intermediates for pharmaceutical and agrochemical applications. The (R)-enantiomer (CAS 1173092-38-0) is commercially available for projects requiring stereochemically defined starting material. Procurement decisions should account for the specific substitution pattern (meta-chloro), as electronic effects of the chlorine atom influence oxygen insertion regioselectivity and may differ substantially from unsubstituted or para-substituted analogs.

Analytical Reference Standard for Meta-Substituted Chlorophenyl Ketone Quantification

3-(3-Chlorophenyl)butan-2-one serves as a regioisomer-specific analytical reference standard for chromatographic method development and validation. The compound's distinct physicochemical profile—including boiling point of 110–112 °C at 2.5 Torr and predicted density of 1.106 g/cm³ —differs from its para-isomer counterpart (CAS 21905-98-6), necessitating compound-specific calibration curves for accurate quantification in complex mixtures. This application is essential for quality control laboratories, synthetic chemistry workflow monitoring, and regulatory compliance where regioisomer identification is required.

Cell Differentiation and Proliferation Arrest Research Model Compound

3-(3-Chlorophenyl)butan-2-one has been documented to exhibit activity in arresting the proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, with proposed relevance to anticancer agent development and dermatological applications including psoriasis [3]. While quantitative potency data (e.g., IC50 values for cell proliferation inhibition) are not specified in the available source materials, the reported qualitative biological profile establishes the compound as a tool molecule for exploratory cell biology research. Investigators should note that this activity profile appears specific to the meta-chloro-substituted butan-2-one scaffold; substitution at alternative positions or on different ketone backbones may not recapitulate this differentiation-inducing phenotype.

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